DB-3-291

CSK PROTAC Binding Affinity

Need to dissect CSK scaffolding functions beyond kinase inhibition? DB-3-291 is a potent PROTAC degrader (Kd=1 nM) that eliminates the entire CSK protein, enabling unambiguous study of kinase-independent signaling. • Validated cereblon-dependent degradation mechanism • 99.1% purity, suitable for in vivo dosing and PK/PD studies • Enables head-to-head comparison of CSK inhibition vs. degradation in resistant cell lines.

Molecular Formula C41H44ClN11O8S
Molecular Weight 886.4 g/mol
Cat. No. B10831167
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDB-3-291
Molecular FormulaC41H44ClN11O8S
Molecular Weight886.4 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC=C1)Cl)NC(=O)C2=CN=C(S2)NC3=CC(=NC(=N3)C)N4CCN(CC4)CC(=O)NCCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O
InChIInChI=1S/C41H44ClN11O8S/c1-23-7-5-9-26(42)36(23)50-38(58)29-20-45-41(62-29)48-30-19-31(47-24(2)46-30)52-17-15-51(16-18-52)21-33(55)43-13-3-4-14-44-34(56)22-61-28-10-6-8-25-35(28)40(60)53(39(25)59)27-11-12-32(54)49-37(27)57/h5-10,19-20,27H,3-4,11-18,21-22H2,1-2H3,(H,43,55)(H,44,56)(H,50,58)(H,49,54,57)(H,45,46,47,48)
InChIKeyNYBFKYHLTFWMOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

DB-3-291: Selective CSK PROTAC Degrader


DB-3-291 (N-(2-chloro-6-methylphenyl)-2-[[6-[4-[2-[4-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]butylamino]-2-oxoethyl]piperazin-1-yl]-2-methylpyrimidin-4-yl]amino]-1,3-thiazole-5-carboxamide) is a proteolysis-targeting chimera (PROTAC) specifically designed to degrade C-terminal Src kinase (CSK). It comprises a dasatinib-derived CSK-binding ligand, a cereblon E3 ubiquitin ligase ligand, and a flexible linker [1]. The compound exhibits high-affinity CSK binding (Kd = 1 nM) and induces proteasomal degradation of the target protein .

Workflow
PROTAC-mediated CSK degradation studies
Selection
Dasatinib-derived CSK binder with cereblon E3 ligase ligand
Use Context
Non-catalytic scaffolding function interrogation

Why DB-3-291 Is Irreplaceable for CSK Degradation


While multiple CSK inhibitors (e.g., dasatinib, CSK-IN-1) exist, they only block kinase activity without eliminating the scaffolding functions of CSK, which are critical in certain signaling contexts [1]. PROTAC degraders, in contrast, remove the entire protein, addressing both catalytic and non-catalytic roles. Furthermore, not all PROTACs are interchangeable: DB-3-291 uniquely combines a dasatinib-derived CSK binder with a cereblon E3 ligase ligand, achieving selective CSK degradation while avoiding the polypharmacology of dasatinib itself [2]. Substituting a generic CSK inhibitor or a less selective PROTAC would confound experimental interpretation and fail to recapitulate DB-3-291's specific degradation profile.

CSK inhibitors retain scaffolding functions that may confound pathway interpretation.
Alternative E3 ligase-based PROTACs may alter degradation selectivity and kinetics.
Generic CSK inhibitors or pan-kinase degraders do not replicate DB-3-291's specific degradation profile.

DB-3-291 vs. CSK Inhibitors and Degraders


Higher CSK Binding Affinity Over Dasatinib

DB-3-291 binds CSK with a dissociation constant (Kd) of 1 nM . In contrast, the parental kinase inhibitor dasatinib exhibits an IC50 of 7 nM against CSK in the same biochemical assay format [1]. The 7‑fold improvement in binding potency supports more efficient target engagement at lower compound concentrations, a prerequisite for effective degradation.

CSK binding affinity
Cross-study comparable
Kd 1 nM vs IC50 7 nM (dasatinib)
Supports target-engagement assay context
7-fold higher affinity; biochemical binding assay
CSK PROTAC Binding Affinity

Sustained Pathway Suppression via Degradation

CSK inhibitors such as dasatinib or CSK-IN-1 only transiently block kinase activity, whereas DB-3-291 eliminates the entire CSK protein, including its scaffolding functions [1]. In a receptor tyrosine kinase (RTK) case study, PROTAC‑mediated degradation led to a 10‑fold improvement in anti‑proliferative potency compared to the parent inhibitor alone (GI50 = 0.3 μM for PROTAC vs 3 μM for inhibitor) and a more durable suppression of downstream signaling (>24 h) [2].

Pathway suppression durability
Class-level inference
GI50 ~0.3 µM vs 3 µM inhibitor; suppression >24 h
Sustained pathway-response context
RTK cell proliferation model; degradation advantage
PROTAC Degradation Pathway Suppression

High Purity for Reproducible Research

Commercially available DB-3-291 is supplied with a purity of 99.1% (HPLC) . This exceeds the typical purity threshold (95‑98%) of many custom‑synthesized PROTACs and ensures minimal batch‑to‑batch variability. High purity is critical for accurate dose‑response relationships and for avoiding confounding effects from impurities in cellular degradation assays.

Chemical purity
Supporting evidence
99.1% (HPLC)
Supports lot consistency and assay reproducibility
Exceeds typical custom PROTAC purity
Purity Quality Control Reproducibility

Practical DMSO Solubility for Easy Stock Preparation

DB-3-291 is readily soluble in DMSO at 50 mg/mL (56.4 mM) . This solubility facilitates the preparation of concentrated stock solutions, minimizing DMSO carryover into cell culture media. In contrast, many PROTAC molecules exhibit limited solubility (<10 mg/mL in DMSO), requiring specialized formulation or higher final DMSO concentrations that can confound cell viability assays.

DMSO solubility
Supporting evidence
50 mg/mL (56.4 mM)
Simplifies stock preparation, reduces DMSO carryover
Room temperature DMSO solubility
Solubility Formulation Cell Culture

Optimal Use Cases for DB-3-291


Scaffolding Functions of CSK in Cancer Signaling

DB-3-291 is uniquely suited for dissecting the non‑catalytic, scaffolding roles of CSK that are not addressed by ATP‑competitive inhibitors [1]. Because degradation removes the entire protein, researchers can use DB-3-291 to interrogate CSK's protein‑protein interactions and its contribution to signaling complex assembly in T‑cell malignancies, breast cancer, and other CSK‑implicated tumors .

CSK Inhibition vs. Degradation in Resistance Models

The compound enables head‑to‑head comparison of CSK inhibition (using dasatinib or CSK-IN-1) versus degradation (DB-3-291) in cell lines that have developed resistance to kinase inhibitors. Such studies can reveal whether resistance mechanisms involve CSK kinase‑independent functions or feedback activation of parallel pathways [1].

In Vivo CSK Degradation in Xenograft Models

DB-3-291's high purity (99.1%) and favorable solubility facilitate in vivo dosing and pharmacokinetic studies . It can be employed in mouse xenograft models of CSK‑driven cancers to assess the anti‑tumor efficacy and pharmacodynamic (PD) biomarkers of CSK degradation, providing translational insights beyond kinase inhibition [2].

Target Engagement and Degradation Kinetics

With its well‑characterized Kd of 1 nM and cereblon‑dependent mechanism, DB-3-291 serves as a precise chemical probe for studying the kinetics of PROTAC‑mediated degradation, ternary complex formation, and the ubiquitin‑proteasome system's role in CSK turnover .

Application
Selection Property
Validation Focus
CSK scaffolding function dissection
PROTAC-mediated degradation vs kinase inhibition
Protein-protein interaction and signaling complex assembly
Resistance model response comparison
Degradation-dependent pathway suppression
Feedback activation and kinase-independent mechanisms
In vivo xenograft model CSK degradation
High purity and favorable solubility
Tumor model response endpoint and pharmacodynamic biomarkers
Target engagement and degradation kinetics
Well-characterized Kd and cereblon-dependent mechanism
Ternary complex formation and ubiquitin-proteasome system kinetics

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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